molecular formula C14H18BNO3 B6323763 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096995-99-0

2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B6323763
CAS No.: 2096995-99-0
M. Wt: 259.11 g/mol
InChI Key: MPMJVYQASZNKGW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C14H18BNO3 and a molecular weight of 259.11 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) and a boronic ester group (1,3,2-dioxaborinan-2-yl) attached to a benzonitrile core. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 2-methoxybenzonitrile, undergoes a reaction with a boronic acid derivative under suitable conditions to form the boronic ester group.

  • Trimethylation: : The boronic ester undergoes a trimethylation reaction to introduce the 4,4,6-trimethyl groups.

  • Purification: : The final product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the cyano group (-CN) to an amine group (-NH2).

  • Substitution: : Substitution reactions can occur at the boronic ester group, leading to the formation of different boronic acid derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Oxidized derivatives of the compound.

  • Reduction Products: : Amines derived from the reduction of the cyano group.

  • Substitution Products: : Different boronic acid derivatives formed through substitution reactions.

Scientific Research Applications

2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is used in various scientific research applications, including:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: : The compound is used in biochemical assays and studies involving boronic acid derivatives.

  • Medicine: : It is explored for its potential therapeutic applications, particularly in the development of new drugs.

  • Industry: : The compound is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The cyano group can also participate in interactions with nucleophiles, influencing various biochemical processes.

Comparison with Similar Compounds

2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is compared with similar compounds, highlighting its uniqueness:

  • 2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: : Similar structure but with a different boronic ester group.

  • Phenol, 5-methoxy-2,3,4-trimethyl-: : Similar methoxy and trimethyl groups but lacks the boronic ester and cyano functionalities.

These compounds differ in their chemical properties and applications, making this compound unique in its versatility and utility in various fields.

Properties

IUPAC Name

2-methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-10-8-14(2,3)19-15(18-10)12-5-6-13(17-4)11(7-12)9-16/h5-7,10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMJVYQASZNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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